
Ácido 5-(metoxicarbonil)piridina-2-carboxílico
Descripción general
Descripción
5-(Methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the chemical formula C8H7NO4 and a molecular weight of 181.15 g/mol This compound is a white crystalline solid that can be dissolved in polar solvents such as water and alcohols . It has strong acidity and electrophilicity, making it a valuable reagent in organic synthesis .
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
Target of Action
It has been shown to coordinate to metal ions, such as arsenic and tungsten, through its carboxylate group . The coordination sites are accessible from both sides of the molecule, making it possible for the molecule to bind with two metal ions simultaneously .
Mode of Action
The mode of action of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with its targets, primarily metal ions. The compound binds to these ions through its carboxylate group, which is accessible from both sides of the molecule . This allows the compound to bind with two metal ions simultaneously, potentially altering the properties or activities of these ions.
Pharmacokinetics
Its solubility and storage conditions suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of metal ions in the environment can influence the compound’s action and efficacy, given its ability to bind to these ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic method for 5-(Methoxycarbonyl)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions . This reaction produces the target product through a series of steps that include the formation of an intermediate compound, which is then further reacted to yield the final product.
Industrial Production Methods
In industrial settings, the production of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid depend on the specific reaction and conditions used. For example, oxidation reactions may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Comparación Con Compuestos Similares
5-(Methoxycarbonyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-2,5-dicarboxylic acid: This compound has two carboxylic acid groups, making it more acidic and reactive compared to 5-(Methoxycarbonyl)pyridine-2-carboxylic acid.
Methyl 6-chloronicotinate: This compound has a chlorine substituent, which affects its reactivity and chemical properties.
Methyl 6-formylnicotinate:
The uniqueness of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it a versatile reagent in various chemical and industrial applications .
Propiedades
IUPAC Name |
5-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCKZTBRFXTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311057 | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17874-79-2 | |
| Record name | 5-Methyl 2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 236641 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

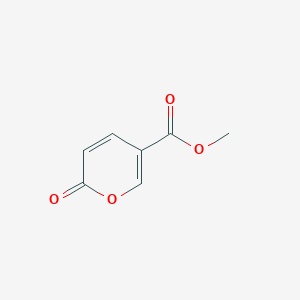
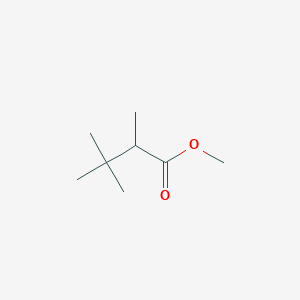
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
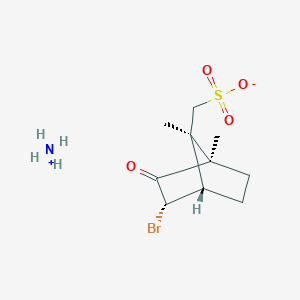
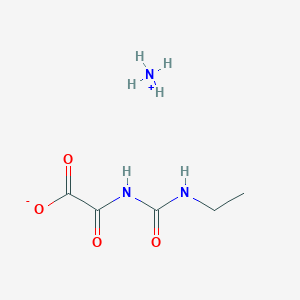



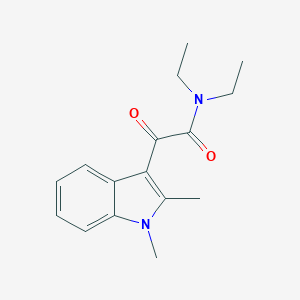
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
